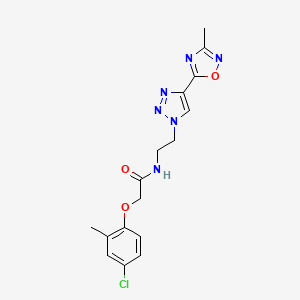

![molecular formula C18H16O4 B2399103 2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid CAS No. 307552-52-9](/img/structure/B2399103.png)

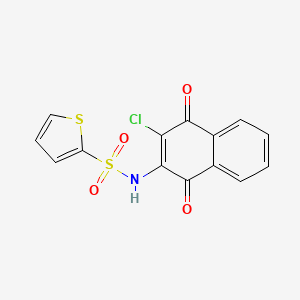

2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid is a chemical compound with the linear formula C18H16O4 . Its molecular weight is 296.326 . It is offered by Benchchem for research purposes.

Synthesis Analysis

The synthesis of benzofuran derivatives, such as 2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid, has been a topic of interest in recent years . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid is characterized by a benzofuran ring substituted with a carboxylic acid group and a 2-methylbenzyl ether group .Wissenschaftliche Forschungsanwendungen

Synthesis Pathways and Characterization of Benzofuran Derivatives Benzofuran derivatives, including variants similar to 2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid, have been a subject of extensive research. Various synthesis methods and the resultant properties of these compounds have been documented. For instance, Horaguchi et al. (1987) explored the reactivities of intermediates in benzofuran synthesis, revealing insights into the properties of different benzofuran derivatives under varied conditions (Horaguchi et al., 1987). Similarly, Gao et al. (2011) described a facile and cost-effective synthesis of a series of novel 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, contributing to the understanding of the structural and synthesis aspects of benzofuran compounds (Gao et al., 2011).

Crystal Structure and Interactions The crystal structure and intermolecular interactions of benzofuran derivatives also form a critical area of study. For example, Choi et al. (2009) prepared Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate and analyzed its crystal structure, revealing aromatic π–π interactions and intermolecular hydrogen bonds, which contribute to the stability of the crystal structure (Choi et al., 2009).

Antimicrobial Activities Certain benzofuran derivatives have been synthesized and evaluated for their potential antimicrobial activities. Sanjeeva et al. (2021) synthesized a novel series of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles and assessed their antimicrobial activities against Gram-negative and Gram-positive bacterial strains (Sanjeeva et al., 2021).

Hydrogen Bonding and π-π Interactions The hydrogen bonding and π-π interactions in benzofuran derivatives are vital for understanding their structural and functional properties. Titi and Goldberg (2009) investigated these interactions in 1-benzofuran-2,3-dicarboxylic acid and its cocrystals, revealing the significance of intramolecular hydrogen bonds and aromaticity in directing either homo- or heteromolecular π-π stacking in the structures (Titi & Goldberg, 2009).

Zukünftige Richtungen

The future directions for research on 2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the interest in benzofuran derivatives for their biological activities , this compound may have potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-11-5-3-4-6-13(11)10-21-14-7-8-16-15(9-14)17(18(19)20)12(2)22-16/h3-9H,10H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSGXGXAOCWZNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

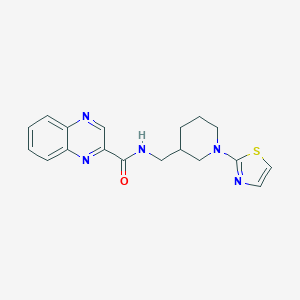

![2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2399022.png)

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2399025.png)

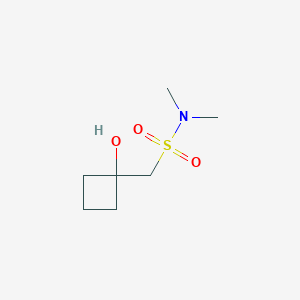

![3-Methoxyspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2399026.png)

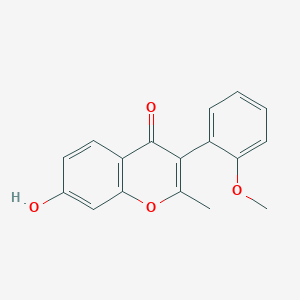

![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)

![2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2399030.png)

![N-(2,4-dimethoxyphenyl)-2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2399041.png)